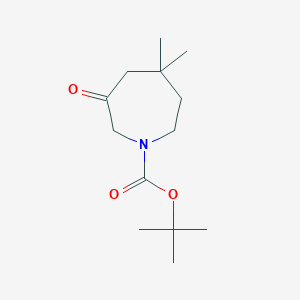

Tert-butyl 5,5-dimethyl-3-oxoazepane-1-carboxylate

Description

Tert-butyl 5,5-dimethyl-3-oxoazepane-1-carboxylate is a bicyclic organic compound featuring a seven-membered azepane ring substituted with a tert-butyl ester group at the 1-position, two methyl groups at the 5-position, and a ketone group at the 3-position. Its molecular formula is C₁₃H₂₃NO₃ (calculated molecular weight: 265.33 g/mol). This compound is likely utilized in pharmaceutical and chemical research as a synthetic intermediate, particularly in the development of bioactive molecules or catalysts due to its rigid bicyclic structure and functional groups.

Properties

IUPAC Name |

tert-butyl 5,5-dimethyl-3-oxoazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-13(4,5)8-10(15)9-14/h6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGGPWRSLVPSIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC(=O)C1)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 5,5-dimethyl-3-oxoazepane-1-carboxylate involves several steps. One common synthetic route includes the reaction of tert-butyl 5,5-dimethyl-3-oxoazepane-1-carboxylate with appropriate reagents under controlled conditions . The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the final product . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness .

Chemical Reactions Analysis

Tert-butyl 5,5-dimethyl-3-oxoazepane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl 5,5-dimethyl-3-oxoazepane-1-carboxylate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is used in the development of new drugs and therapeutic agents . In industry, it is used in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl 5,5-dimethyl-3-oxoazepane-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to these targets and modulating their activity . The specific molecular targets and pathways involved can vary depending on the context in which the compound is used .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related tert-butyl derivatives, focusing on molecular features, reactivity, and safety profiles.

Structural Analogs

Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate ()

- Molecular Formula: C₁₇H₂₅NO₄

- Molecular Weight : 307.4 g/mol

- Key Features: Five-membered pyrrolidine ring. Substituents: Hydroxymethyl and 4-methoxyphenyl groups. Applications: Used in laboratory chemical research and development. Safety Profile: No known hazards reported; stable under recommended storage conditions .

tert-Butyl Alcohol (–8)

- Molecular Formula : C₄H₁₀O

- Molecular Weight : 74.12 g/mol

- Key Features :

- Simple tertiary alcohol.

- Applications : Solvent in pharmaceuticals, additive in unleaded gasoline, and precursor in organic synthesis.

Reactivity : - Reacts violently with oxidizing agents (e.g., peroxides, chlorates).

- Decomposes in strong acids (e.g., HCl, H₂SO₄) to release flammable isobutylene gas .

Safety Profile : - OSHA Permissible Exposure Limit (PEL): 100 ppm (8-hour average).

- Causes skin/eye irritation; synergistic liver damage with alcohol consumption .

Comparative Analysis

Table 1: Structural and Functional Comparison

Key Differences:

Functional Group Diversity : The 3-oxo group in the target compound may enhance electrophilic reactivity, contrasting with the hydroxymethyl and aryl groups in the pyrrolidine derivative, which could favor hydrogen bonding or π-π interactions.

Safety Profiles : Unlike tert-butyl alcohol, which poses significant inhalation and flammability risks, both tert-butyl carboxylates exhibit lower acute hazards, likely due to reduced volatility and stabilized ester groups .

Reactivity and Stability Considerations

- Acid Sensitivity : The tert-butyl ester group in all three compounds is susceptible to cleavage under strongly acidic conditions, as seen in tert-butyl alcohol’s decomposition to isobutylene .

- Oxidative Stability: The target compound’s ketone group may render it prone to reduction reactions, unlike the alcohol or non-keto esters.

Biological Activity

Tert-butyl 5,5-dimethyl-3-oxoazepane-1-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C₁₃H₂₃NO₃

- Molecular Weight : 241.33 g/mol

- IUPAC Name : tert-butyl 5,5-dimethyl-3-oxoazepane-1-carboxylate

- InChI : InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-13(4,5)8-10(15)9-14/h6-9H2,1-5H3

Synthesis

The synthesis of tert-butyl 5,5-dimethyl-3-oxoazepane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of a suitable amine with a tert-butyl ester derivative, followed by cyclization to form the azepane ring. The process is optimized for yield and purity through multiple purification steps such as recrystallization or chromatography.

Tert-butyl 5,5-dimethyl-3-oxoazepane-1-carboxylate exhibits biological activity primarily through its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor modulator , depending on its structural modifications. The compound's mechanism involves binding to active sites or allosteric sites of target molecules, leading to alterations in their activity.

Pharmacological Applications

Research indicates that this compound is studied for its potential in drug development, particularly as a precursor in synthesizing bioactive molecules such as enzyme inhibitors and receptor modulators. Its structural features make it a candidate for various therapeutic applications .

Case Studies and Experimental Data

Several studies have highlighted the biological potential of tert-butyl 5,5-dimethyl-3-oxoazepane-1-carboxylate:

- Anticancer Activity :

- Enzyme Inhibition :

- Neuroprotective Effects :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| Tert-butyl 5,5-dimethyl-3-oxoazepane-1-carboxylate | Enzyme inhibition, anticancer properties | Seven-membered azepane ring |

| Tert-butyl 3,3-dimethyl-5-oxoazepane-1-carboxylate | Moderate enzyme inhibition | Six-membered piperidine ring |

| Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | Limited biological data available | Spirocyclic structure |

The comparison highlights the unique reactivity and stability of tert-butyl 5,5-dimethyl-3-oxoazepane compared to similar compounds due to its seven-membered ring structure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 5,5-dimethyl-3-oxoazepane-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from azepane or bicyclic precursors. Key steps include:

-

Ring functionalization : Introduction of the tert-butyl carbamate group via carbamate coupling agents (e.g., Boc-anhydride) under inert atmospheres .

-

Oxo-group installation : Oxidation of secondary amines using mild oxidizing agents like Dess-Martin periodinane to avoid over-oxidation .

-

Optimization : Yields improve with controlled temperatures (0–25°C), anhydrous solvents (e.g., THF, DCM), and catalytic bases (e.g., DMAP). Lower yields (<50%) are often due to steric hindrance from the tert-butyl group .

Synthetic Step Reagents/Conditions Yield Range Boc protection Boc₂O, DMAP, DCM, 0°C 60–75% Oxidation Dess-Martin, DCM, RT 40–55% Purification Column chromatography >95% purity

Q. How is the molecular structure of tert-butyl 5,5-dimethyl-3-oxoazepane-1-carboxylate characterized, and what analytical techniques are critical?

- Methodological Answer :

- X-ray crystallography : Resolves the seven-membered azepane ring conformation and confirms stereochemistry (e.g., axial vs. equatorial tert-butyl placement) .

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl), δ 3.2–3.6 ppm (azepane CH₂ groups) .

- ¹³C NMR : Carbonyl signals at δ 170–175 ppm (carbamate) and δ 205–210 ppm (oxo group) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₃H₂₃NO₃ requires m/z 257.1627) .

Q. What purification strategies are recommended to isolate tert-butyl 5,5-dimethyl-3-oxoazepane-1-carboxylate from byproducts?

- Methodological Answer :

- Liquid-liquid extraction : Removes unreacted Boc-anhydride using ethyl acetate/water phases .

- Column chromatography : Silica gel with gradients of ethyl acetate/hexane (10–40%) resolves tert-butyl derivatives from polar impurities .

- Recrystallization : Tert-butyl groups enhance crystallinity in hexane/ethyl acetate mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for intermediates during synthesis?

- Methodological Answer :

- Orthogonal validation : Cross-check ¹H/¹³C NMR with DEPT-135 to distinguish CH₃, CH₂, and CH groups .

- Variable-temperature NMR : Resolves overlapping peaks caused by hindered rotation (e.g., tert-butyl groups) .

- Mechanistic studies : Use deuterated solvents (e.g., DMSO-d₆) to identify exchangeable protons (e.g., NH in byproducts) .

Q. What strategies optimize enantiomeric purity when synthesizing chiral derivatives of this compound?

- Methodological Answer :

- Chiral auxiliaries : Use (R)- or (S)-Boc-protected amines during ring closure to induce asymmetry .

- Asymmetric catalysis : Chiral Lewis acids (e.g., BINOL-derived catalysts) improve enantioselectivity in oxidation steps .

- HPLC chiral separation : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers with >99% ee .

Q. How do steric and electronic effects of the tert-butyl group influence reactivity in downstream functionalization?

- Methodological Answer :

- Steric hindrance : Limits nucleophilic attack at the carbamate carbonyl, favoring selective reactions at the oxo group .

- Electronic effects : Electron-donating tert-butyl groups stabilize transition states in SN2 reactions (e.g., alkylation of the azepane nitrogen) .

- Case study : tert-butyl derivatives show 30% slower hydrolysis rates compared to methyl analogs due to steric shielding .

Q. What experimental approaches address discrepancies in biological activity data across studies?

- Methodological Answer :

- Dose-response profiling : Test compound purity (>95% by HPLC) to rule out impurity-driven artifacts .

- Target engagement assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding to biological targets (e.g., proteases) .

- Structural analogs : Compare activity of tert-butyl 5,5-dimethyl-3-oxoazepane-1-carboxylate with methyl or phenyl derivatives to isolate structure-activity relationships (SAR) .

Data Contradiction Analysis

Q. Why do reaction yields vary significantly when scaling up the synthesis?

- Root Cause : Exothermic Boc-protection steps may cause localized overheating, leading to side reactions (e.g., tert-butyl cleavage) .

- Mitigation : Use jacketed reactors for precise temperature control (-10°C to 0°C) during Boc-anhydride addition .

Q. How to reconcile conflicting reports on the compound’s stability in aqueous media?

- Resolution : Stability depends on pH:

- pH 2–6 : Stable for >24 hours (tert-butyl group resists hydrolysis).

- pH >8 : Rapid degradation due to base-mediated carbamate cleavage .

- Experimental validation : Conduct accelerated stability studies using LC-MS to monitor degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.